2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4OS/c21-15-5-1-13(2-6-15)11-18(27)23-10-9-17-12-28-20-24-19(25-26(17)20)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXXPJDFORXJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex molecule that incorporates both thiazole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 4-fluorophenyl group attached to a thiazolo[3,2-b][1,2,4]triazole structure, which is linked to an N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl) moiety. The presence of fluorine atoms is significant as they often enhance the lipophilicity and metabolic stability of compounds.
Table 1: Structural Components
| Component | Description |
|---|---|
| 4-Fluorophenyl Group | Enhances biological activity and solubility |
| Thiazolo[3,2-b][1,2,4]triazole | Known for antimicrobial and anticancer properties |
| Acetamide Linkage | Imparts stability and may affect pharmacokinetics |
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The 1,2,4-triazole derivatives have been shown to possess broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity
A study investigated the antibacterial efficacy of several triazole derivatives against drug-resistant strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against S. aureus .
Anticancer Activity
The thiazole and triazole frameworks are also associated with anticancer properties. Compounds derived from these structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Research Findings
In vitro studies have reported that thiazolo[3,2-b][1,2,4]triazoles can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies suggest that these compounds may act by modulating key signaling pathways involved in cell survival .
Anti-inflammatory Effects
Compounds similar to the one have demonstrated anti-inflammatory properties in various models. The introduction of the thiazole ring has been linked to inhibition of pro-inflammatory cytokines.
Experimental Data
In vivo studies showed that certain thiazolo-triazole derivatives significantly reduced carrageenan-induced paw edema in rats, indicating potent anti-inflammatory activity comparable to standard drugs like indomethacin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new compounds. Modifications at specific positions on the thiazole or triazole rings can lead to enhanced potency or selectivity for particular biological targets.
Table 2: Key Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and metabolic stability |
| Alkyl Chain Length | Affects binding affinity to target proteins |
| Amino Group Introduction | Enhances interaction with DNA/RNA targets |
Scientific Research Applications
Structural Overview
The compound features a thiazole and triazole ring system that enhances its pharmacological properties. The presence of the 4-fluorophenyl group is significant for its biological activity.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties by inhibiting bacterial fatty acid biosynthesis through targeting the enzyme FabI. The minimum inhibitory concentration (MIC) values against various pathogens are as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Candida albicans | 32 |
These results suggest potential effectiveness against resistant strains of bacteria and fungi.
Antitumor Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole possess significant antitumor activity. In vitro studies have demonstrated the ability of related compounds to inhibit cancer cell proliferation across various types including leukemia and breast cancer. The proposed mechanisms include:
- Induction of apoptosis
- Cell cycle arrest
Anti-inflammatory Effects
The structural components of the compound suggest potential anti-inflammatory properties. Compounds with similar motifs have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models.
Study 1: Anticancer Mechanisms
A study published in the European Journal of Medicinal Chemistry demonstrated that thiazolotriazole derivatives showed IC50 values in the micromolar range against NF-kB transcription factor activation in cancer cells. This suggests a potential mechanism for anti-cancer activity.
Study 2: Detoxification Enhancement
Research on related thiazole compounds revealed their ability to enhance NAD(P) quinone reductase activity, crucial for detoxifying carcinogens. This protective role against carcinogenesis could significantly contribute to the compound's biological profile.
Summary of Findings
The compound 2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide has demonstrated a variety of biological activities that make it a candidate for further research in medicinal chemistry. Its applications span antimicrobial, antitumor, and anti-inflammatory domains.
| Application | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial & Fungal | Effective against resistant strains |
| Antitumor | Cancer Cell Proliferation | Induces apoptosis and cell cycle arrest |
| Anti-inflammatory | Cytokine Inhibition | Reduces inflammation in animal models |
Chemical Reactions Analysis
Nucleophilic Substitution
The introduction of the fluorophenyl group often involves nucleophilic substitution () reactions. For example:
Cyclization
Cyclization reactions are critical for forming the thiazolo[3,2-b] triazole core:
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Thiourea reacts with halogenated ketones to form thiazoles via a condensation mechanism.
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Hydrazine derivatives react with thiazoles to form triazoles through nucleophilic attack followed by ring closure.
Amide Bond Formation
The acetamide group is introduced via condensation between an amine and an acyl chloride or anhydride:
Functional Group Transformations
The compound exhibits reactivity typical of its functional groups:
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Fluorophenyl Groups :
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These groups are relatively inert but can participate in electrophilic aromatic substitution under harsh conditions.
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Thiazolo[3,2-b] Triazole Core :
-
The core structure is stable but can undergo modifications at specific positions (e.g., halogenation or nitration).
-
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Acetamide Group :
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The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
-
Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of thiazole | Thiourea + Halogenated Ketone | ~75 |
| Cyclization to triazole | Hydrazine Derivative + Thiazole | ~80 |
| Introduction of fluorophenyl group | Nucleophilic Substitution | ~85 |
| Acetamide formation | Ethylamine + Acetic Anhydride | ~90 |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Rings
- N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide (): Replaces the terminal acetamide with an ethanediamide group and substitutes a methoxyphenyl instead of fluorophenyl. Molecular weight: 426.9 g/mol (vs. ~425 g/mol for the target compound, assuming similar core structure).
- 2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide (): Features a chlorophenoxy (–O–C$6$H$4$Cl) substituent and m-tolyl (methylphenyl) group. Chlorine increases hydrophobicity, while the methyl group may sterically hinder interactions compared to fluorine . Molecular formula: C${21}$H${19}$ClN$4$O$2$S (vs. C${20}$H${15}$F$2$N$5$OS for the target compound).
Core Heterocycle Variations
- 2-[(6R)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide (): Replaces the thiazolo-triazole core with a thieno-triazolo-diazepine system. Hydroxyphenyl (–C$6$H$4$OH) substituent offers hydrogen-bonding capability absent in the fluorophenyl analogue.
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ():
Physicochemical and Pharmacological Properties
Table 1: Key Comparative Data
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including cyclization of the thiazolo-triazole core and subsequent acylation. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for heterocycle formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
- Characterization : NMR (¹H/¹³C) confirms regiochemistry; mass spectrometry validates molecular weight .
Q. How is the molecular structure of this compound validated?
Structural validation employs:
- X-ray crystallography : Resolves bond lengths/angles and confirms the thiazolo-triazole core (e.g., C–S bond at 1.74 Å) .
- 2D-NMR : COSY and HSQC spectra assign proton-proton coupling and quaternary carbons, particularly distinguishing fluorophenyl substituents .
- FT-IR : Peaks at 1680–1700 cm⁻¹ confirm the acetamide carbonyl group .
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <0.5% .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C) .
- UV-Vis spectroscopy : Monitors photodegradation under accelerated light exposure (λ = 254 nm) .
Advanced Research Questions
Q. How can molecular docking simulations guide target identification?
Docking studies (e.g., AutoDock Vina) predict binding to kinase domains (e.g., EGFR or Aurora kinases):
- Grid setup : Focus on ATP-binding pockets (coordinates: x=15, y=20, z=18) .
- Scoring : Binding energies ≤−8.0 kcal/mol suggest strong interactions with fluorophenyl moieties .
- Validation : Compare with co-crystal structures of analogous compounds (e.g., PDB ID: 4R3Q) .
Q. What strategies resolve contradictions in biological activity data across studies?
| Factor | Resolution Strategy | Example |
|---|---|---|
| Cell line variability | Use standardized panels (e.g., NCI-60) with IC₅₀ triplicates . | HepG2 vs. MCF-7 IC₅₀ discrepancies resolved via apoptosis assays . |
| Solubility issues | Optimize DMSO concentration (<0.1%) or use β-cyclodextrin . | Improved bioavailability in murine models . |
Q. How does fluorophenyl substitution influence pharmacological properties?
- Electron-withdrawing effect : Enhances metabolic stability (t₁/₂ = 4.2 hrs in liver microsomes) .
- Lipophilicity : LogP = 3.1 (calculated via ChemAxon) improves blood-brain barrier penetration in rodent studies .
- SAR comparisons : Analogues without fluorine show 10-fold lower kinase inhibition (e.g., IC₅₀ = 1.2 μM vs. 12 μM) .
Q. What in vitro assays are recommended for initial toxicity profiling?
- hERG inhibition : Patch-clamp assays (IC₅₀ >10 μM deemed low risk) .
- CYP450 inhibition : Fluorescent-based assays (CYP3A4, 2D6) to assess metabolic interference .
- Ames test : No mutagenicity observed at ≤100 μg/plate .
Q. How can synthetic byproducts be identified and mitigated?
- LC-MS/MS : Detects thiazole-opening byproducts (m/z 345.1) during acylation .
- Process adjustments : Lower reaction temperature (50°C) and inert atmosphere (N₂) reduce oxidation by 40% .
Methodological Resources
9. Key databases for structural and bioactivity data:
| Database | Use Case | Reference |
|---|---|---|
| PubChem | Access NMR spectra and InChI key (RMEGTBTVZPVHOY) | |
| PDBe | Compare X-ray data with similar triazole derivatives | |
| ChEMBL | Screen for kinase inhibition bioactivity data |
10. Recommended protocols for reproducibility:
- Synthesis : Follow modular routes with intermediate characterization .
- Bioassays : Use positive controls (e.g., imatinib for kinase assays) and pre-dose solubility checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
